molecular formula C13H9ClN2S B2657208 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine CAS No. 610274-04-9

4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine

Cat. No. B2657208
CAS RN: 610274-04-9
M. Wt: 260.74
InChI Key: ZDKXQLKPTBRODA-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a chemical compound with the empirical formula C13H9ClN2S . It is a solid substance .


Molecular Structure Analysis

The molecular weight of 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is 260.74 . The SMILES string representation is ClC1=NC=NC2=C1C(C3=CC=CC=C3)=C©S2 .


Physical And Chemical Properties Analysis

4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a solid substance . Its molecular weight is 260.74 , and its molecular formula is C13H9ClN2S .

Scientific Research Applications

Antitubercular Activity

4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine has been investigated for its potential as an antitubercular agent. Researchers have explored its inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound’s structural features make it an interesting candidate for further studies in this area .

Anticancer Properties

Recent research has highlighted the compound’s potential as an anticancer agent. Its unique structure suggests interactions with cellular targets involved in cancer progression. Studies have evaluated its cytotoxic effects against cancer cell lines, paving the way for further investigations into its mechanism of action and potential clinical applications .

Kinase Inhibition

4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine has been explored as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can modulate cellular processes. Researchers have studied its selectivity and potency against specific kinases, aiming to uncover novel therapeutic avenues .

Anti-Inflammatory Activity

Inflammation is a key factor in various diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties. Investigations have focused on its impact on inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .

Neuroprotective Effects

The compound’s chemical structure hints at potential neuroprotective properties. Researchers have examined its ability to mitigate neuronal damage in models of neurodegenerative diseases. Understanding its mechanisms of action could contribute to therapeutic strategies for conditions like Alzheimer’s and Parkinson’s disease .

Material Science and Organic Electronics

Beyond biological applications, 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine has found relevance in material science. Its conjugated system makes it interesting for organic electronics, such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Researchers explore its electrical properties and compatibility with various substrates .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The hazard statements include H301 - H318 - H413 . Precautionary statements include P280 - P301 + P310 - P305 + P351 + P338 .

properties

IUPAC Name

4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-8-10(9-5-3-2-4-6-9)11-12(14)15-7-16-13(11)17-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKXQLKPTBRODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine

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